molecular formula C16H16O3S B6405909 2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261933-07-6

2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95%

Cat. No.: B6405909
CAS No.: 1261933-07-6
M. Wt: 288.4 g/mol
InChI Key: BCHNLEGOOWLLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylthiophenyl)-5-methoxybenzoic acid (ETMBA) is a chemical compound belonging to the class of aromatic acids. It is a white solid compound with a melting point of 115.5°C and a boiling point of 310°C. It is a colorless and odorless compound with a molecular weight of 227.29 g/mol and a molecular formula of C11H12O3S. ETMBA is a versatile compound with a wide range of applications in both academic and industrial settings.

Scientific Research Applications

2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as thiophenes, thiophenols, and thiophene derivatives. It is also used as a starting material for the synthesis of pharmaceuticals, herbicides, and other organic compounds. Additionally, 2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of polymers and surfactants.

Mechanism of Action

2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% is an organic compound that acts as an acid. It is an electron-withdrawing group, meaning it can donate electrons to other molecules. This allows it to act as a catalyst in a variety of reactions, such as the Williamson ether synthesis reaction. Additionally, 2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% can act as a proton donor, meaning it can donate protons to other molecules, allowing it to act as an acid catalyst in a variety of reactions.
Biochemical and Physiological Effects
2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% has several advantages for lab experiments. It is a versatile compound that can be used in a variety of reactions. Additionally, it is a relatively inexpensive compound, making it a cost-effective option for lab experiments. However, 2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% is a relatively unstable compound and can be easily degraded by light and heat.

Future Directions

There are several potential future directions for the use of 2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95%. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and herbicides. Additionally, it could be used in the synthesis of polymers and surfactants. Additionally, 2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% could be used as an acid catalyst in a variety of reactions. Finally, it could be used to study the effects of electron-withdrawing groups on organic compounds.

Synthesis Methods

2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the Williamson ether synthesis reaction. This reaction involves the condensation of 4-ethylthiophenol and 5-methoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 80-90°C. The reaction yields 2-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% as a white crystalline solid.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-3-20-13-7-4-11(5-8-13)14-9-6-12(19-2)10-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHNLEGOOWLLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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